6-Methyl-1,4-oxazepan-6-ol is a heterocyclic compound characterized by its oxazepane ring structure. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. The molecular formula for 6-Methyl-1,4-oxazepan-6-ol is , and it is often encountered in its hydrochloride salt form, which enhances its solubility and stability.
6-Methyl-1,4-oxazepan-6-ol can be classified under the category of oxazepanes, which are seven-membered heterocycles containing nitrogen and oxygen atoms. It is also recognized for its potential applications in drug development due to its structural characteristics that allow interactions with biological targets.
The synthesis of 6-Methyl-1,4-oxazepan-6-ol typically involves cyclization reactions using suitable precursors. One common method includes:
In industrial settings, continuous flow reactors may be employed to optimize the synthesis process, enhancing yield and product consistency. The use of catalysts can also improve reaction efficiency, making it suitable for large-scale production.
The molecular structure of 6-Methyl-1,4-oxazepan-6-ol features a seven-membered ring with one nitrogen atom and one oxygen atom. The specific stereochemistry is denoted as (6S), indicating the spatial arrangement of substituents around the chiral center.
6-Methyl-1,4-oxazepan-6-ol can undergo various chemical transformations:
The specific conditions for these reactions depend on the desired product and may require optimization for factors such as temperature, pressure, and concentration.
The mechanism of action for 6-Methyl-1,4-oxazepan-6-ol involves its interaction with various molecular targets within biological systems. The hydroxyl group allows for hydrogen bonding with target molecules, while the oxazepane ring facilitates interactions with hydrophobic regions of proteins or enzymes. This capability can modulate enzyme activity or receptor interactions, potentially influencing biochemical pathways related to various physiological processes .
The physical properties of 6-Methyl-1,4-oxazepan-6-ol include:
Key chemical properties include:
The compound's stability and reactivity are influenced by its functional groups, making it a versatile building block in organic synthesis.
6-Methyl-1,4-oxazepan-6-ol has several applications across different fields:
The construction of the 1,4-oxazepane ring system in 6-methyl-1,4-oxazepan-6-ol primarily relies on intramolecular cyclization strategies, with precursor selection and reaction conditions dictating efficiency. A predominant route involves the cyclization of 6-methyl-1,4-oxazepane-2,5-dione derivatives using ammonia or amine-based nucleophiles. This reaction proceeds under mild catalytic conditions (typically 50–80°C) in aprotic solvents like dichloromethane or toluene, yielding the seven-membered heterocyclic core with the critical C6 hydroxy and methyl substituents . Alternative pathways include intramolecular radical cyclization of halo-amino alcohol precursors, employing tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) in refluxing toluene. While this method offers convergent access to the oxazepane scaffold, regioselectivity challenges necessitate careful optimization of halogen positioning and protecting group strategies [6]. Industrial-scale syntheses increasingly adopt continuous flow techniques to enhance heat transfer and mitigate exothermic risks during cyclization, significantly improving throughput compared to traditional batch reactors [5] [9].
Table 1: Cyclization Methods for 6-Methyl-1,4-oxazepan-6-ol Core
Precursor Type | Reagents/Conditions | Key Advantages | Reported Yield Range |
---|---|---|---|
Dione Derivatives | NH₃/Amines, DCM/Toluene, 50-80°C | High regioselectivity, mild conditions | 65-82% |
Halo-Amino Alcohols | Bu₃SnH, AIBN, Toluene, Reflux | Convergent synthesis, functional group tolerance | 45-70% |
Epoxide-Amino Alcohols | Acid/Base catalysis, H₂O/ROH, RT-60°C | Atom economy, stereoselectivity potential | 70-88% |
The chiral tertiary alcohol at C6 in 6-methyl-1,4-oxazepan-6-ol necessitates enantioselective methodologies to access optically pure isomers, given their potential differential biological activities. Asymmetric hydrogenation of precursor ketones using chiral ruthenium complexes (e.g., BINAP/diamine-Ru) achieves high enantiomeric excess (ee >90%) but requires carefully designed β-keto or enol ether substrates compatible with the oxazepane ring formation [2]. Organocatalysis, particularly employing proline-derived catalysts, offers a metal-free alternative for desymmetrization or kinetic resolution during cyclization or precursor functionalization. For instance, proline-catalyzed aldol reactions of aldehyde precursors can establish the chiral C6 center with ee values of 75–89% prior to ring closure [2] . Chiral pool synthesis utilizing inexpensive natural amino alcohols (e.g., serine derivatives) provides stereochemical guidance during ring construction, though lengthy protecting group manipulations may reduce overall efficiency. Enantiopurity is typically assessed via chiral HPLC or NMR spectroscopy with europium-based shift reagents [2] [8].
Table 2: Enantioselective Approaches to 6-Methyl-1,4-oxazepan-6-ol
Strategy | Key Reagents/Catalysts | Critical Parameters | Max ee Reported |
---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP/(R,R)-DIAMP | H₂ pressure (50-100 psi), solvent, temp | 95% |
Organocatalysis | L-Proline, MacMillan catalysts | Solvent polarity, temp, catalyst loading | 89% |
Chiral Pool (Amino Alcohols) | D-Serine, L-Threonine derivatives | Protecting group strategy, cyclization conditions | >99% (if resolved) |
Epoxide ring-opening reactions by amino alcohols serve as a pivotal step for generating advanced intermediates en route to 6-methyl-1,4-oxazepan-6-ol derivatives. The strained oxirane ring undergoes regioselective nucleophilic attack by the amino group of an amino alcohol, typically under acid or base catalysis. Acidic conditions (e.g., BF₃·OEt₂, TsOH) favor nucleophilic attack at the less substituted epoxide carbon, while basic conditions (e.g., K₂CO₃, DBU) promote opening at the more substituted site, providing synthetic flexibility for installing diverse substituents. This reaction forms a C-N bond, yielding β-hydroxyamino alcohol intermediates with the necessary functionalities for subsequent oxazepane ring closure via intramolecular Williamson ether synthesis or reductive amination [3] . Solvent choice profoundly impacts regioselectivity and rate; polar aprotic solvents (DMF, acetonitrile) generally accelerate the reaction compared to protic solvents. Microwave irradiation has been employed to reduce reaction times from hours to minutes while maintaining high regiocontrol [3].
Table 3: Solvent and Catalyst Effects on Epoxide-Amino Alcohol Condensation
Catalyst System | Solvent | Regioselectivity (Unsub:Sub Carbon) | Typical Reaction Time |
---|---|---|---|
BF₃·OEt₂ (10 mol%) | Dichloromethane | 85:15 | 4-6 h |
TsOH (5 mol%) | Toluene | 78:22 | 8-12 h |
K₂CO₃ (2 equiv) | Acetonitrile | 25:75 | 3-5 h |
DBU (20 mol%) | N,N-Dimethylformamide | 15:85 | 1-2 h |
Microwave, no catalyst | Ethanol | 50:50 | 20-30 min |
Conversion of 6-methyl-1,4-oxazepan-6-ol free base to its hydrochloride salt enhances crystallinity, stability, and bioavailability. This process involves precise stoichiometric reaction with hydrochloric acid (HCl) in anhydrous ethereal solvents (diethyl ether, tetrahydrofuran) or alcoholic solvents (ethanol, isopropanol). Critical parameters include:
The synthesis of 6-methyl-1,4-oxazepan-6-ol and intermediates utilizes both batch and continuous flow reactors, each offering distinct advantages:
Table 4: Performance Metrics: Batch vs. Flow Synthesis of Key Steps
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement Factor |
---|---|---|---|
Heat Transfer Coefficient (U) | 100-300 W/m²·K | 500-1500 W/m²·K | 3-5× |
Cyclization Yield | 68-75% | 78-85% | +10% |
Reaction Volume (Scale-up) | 100 L → 1000 L (10×) | 10 mL/min → 100 mL/min (10×) | No re-engineering |
HCl Salt Formation Purity | 97.5-98.8% | 99.1-99.7% | +0.8% |
Downtime Between Runs | 20-30% | <5% | 4-6× reduction |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1